molecular formula C12H15NO3 B1400371 Methyl 3-(3-(methylcarbamoyl)phenyl)propanoate CAS No. 1035271-72-7

Methyl 3-(3-(methylcarbamoyl)phenyl)propanoate

Cat. No.: B1400371
CAS No.: 1035271-72-7
M. Wt: 221.25 g/mol
InChI Key: SUFVLVXODROHJS-UHFFFAOYSA-N
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Description

Methyl 3-(3-(methylcarbamoyl)phenyl)propanoate is an organic compound with the molecular formula C12H15NO3 It is a methyl ester derivative of 3-(3-(methylcarbamoyl)phenyl)propanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-(methylcarbamoyl)phenyl)propanoate typically involves the esterification of 3-(3-(methylcarbamoyl)phenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-(methylcarbamoyl)phenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-(3-(methylcarbamoyl)phenyl)propanoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-(3-(methylcarbamoyl)phenyl)propanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-phenylpropanoate: A structurally similar compound with a phenyl group instead of the methylcarbamoyl group.

    Methyl 3-(3-aminomethyl)phenyl)propanoate: Another related compound with an aminomethyl group.

Uniqueness

Methyl 3-(3-(methylcarbamoyl)phenyl)propanoate is unique due to the presence of the methylcarbamoyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, binding affinity, and overall activity in various applications.

Biological Activity

Methyl 3-(3-(methylcarbamoyl)phenyl)propanoate is an organic compound with the molecular formula C12H15NO3. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of enzyme inhibition and interactions with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, comparative studies, and potential applications.

This compound is a methyl ester derivative synthesized through the esterification of 3-(3-(methylcarbamoyl)phenyl)propanoic acid with methanol, typically under reflux conditions using an acid catalyst. The presence of the methylcarbamoyl group distinguishes it from similar compounds, influencing its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and proteins. The compound's structure allows it to bind to these molecular targets, modulating their activity. This modulation can lead to various biological effects, including enzyme inhibition and potential therapeutic applications in cancer treatment.

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. Its ability to interfere with enzyme activity makes it a candidate for further exploration in drug development. Preliminary studies suggest that it may inhibit enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in cancerous tissues.

Antiproliferative Activity

In vitro studies have shown that related compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, structural analogs have demonstrated IC50 values in the low micromolar range against pancreatic cancer cell lines, indicating a potential for this compound to exhibit similar properties .

Compound IC50 (µM) Cell Line
This compoundTBDTBD
Structural Analog A0.051BxPC-3
Structural Analog B0.066Panc-1

Case Study 1: Anticancer Potential

A study focusing on the anticancer properties of structurally similar compounds revealed that modifications in the methylcarbamoyl group significantly impacted their biological activity. The research highlighted the importance of structural features in determining the compound's efficacy against cancer cell lines, suggesting that this compound could be further investigated for its therapeutic potential .

Case Study 2: Enzyme Interaction Studies

Another investigation into enzyme interactions demonstrated that compounds with similar structures could inhibit key metabolic enzymes involved in cancer progression. The findings suggest that this compound might share these inhibitory properties, warranting further research into its mechanism of action and potential applications in targeted therapy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound Name Structure Biological Activity
Methyl 3-phenylpropionateC10H12O2Moderate antimicrobial activity
Methyl 3-(3-aminomethyl)phenylpropanoateC12H15NO2Significant enzyme inhibition
This compoundC12H15NO3Potential anticancer and enzyme inhibition activity

The presence of the methylcarbamoyl group in this compound enhances its binding affinity and specificity towards biological targets compared to its analogs.

Properties

IUPAC Name

methyl 3-[3-(methylcarbamoyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-13-12(15)10-5-3-4-9(8-10)6-7-11(14)16-2/h3-5,8H,6-7H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFVLVXODROHJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of (E)-methyl 3-[3-(methylcarbamoyl)phenyl]prop-2-enoate (3.77 g, 17.20 mmol) and 10% palladium on carbon (0.458 g, 0.43 mmol) in a mixture of ethanol (100 mL) and DMF (10.00 mL) was stirred at room temperature for 18 h under a balloon of hydrogen. The reaction mixture was filtered through celite and evaporated to dryness to afford methyl 3-(3-(methylcarbamoyl)phenyl)propanoate (3.05 g, 80%) as a white solid. MS: m/z 222 (MH+).
Quantity
3.77 g
Type
reactant
Reaction Step One
Quantity
0.458 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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